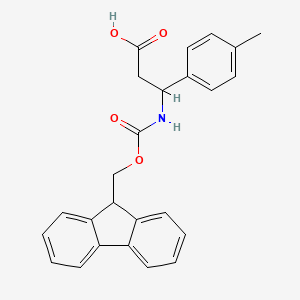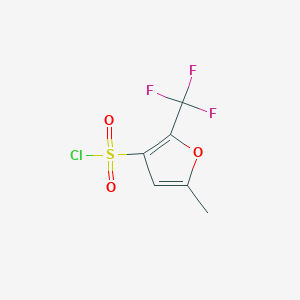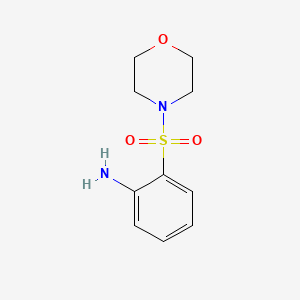
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd
Übersicht
Beschreibung
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides that incorporate non-standard amino acids, providing researchers with a versatile tool for creating complex peptide structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(4-methylphenyl)-3-amino-propionic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.
Industrial Production Methods
In an industrial setting, the production of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, using coupling reagents such as HATU, DIC, or EDCI.
Substitution Reactions: The aromatic ring of the 4-methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU, DIC, or EDCI in the presence of a base such as DIPEA.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 3-(4-methylphenyl)-3-amino-propionic acid.
Coupling: Peptides incorporating the 3-(4-methylphenyl)-3-amino-propionic acid residue.
Substitution: Functionalized derivatives of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides that incorporate non-standard amino acids, enabling the study of peptide structure and function.
Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific protein-protein interactions.
Biological Studies: Researchers use this compound to create peptides for studying enzyme-substrate interactions, receptor binding, and other biological processes.
Material Science: It is used in the development of peptide-based materials with unique properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions. The 4-methylphenyl group can also influence the peptide’s properties, such as its hydrophobicity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-DL-3-(4-chlorophenyl)-3-amino-propionic acid: Similar structure but with a chlorine substituent on the aromatic ring.
N-Fmoc-DL-3-(4-nitrophenyl)-3-amino-propionic acid: Similar structure but with a nitro group on the aromatic ring.
N-Fmoc-DL-3-(4-methoxyphenyl)-3-amino-propionic acid: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific hydrophobic characteristics to the peptide. This can influence the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool for researchers studying peptide structure and function.
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKPSESKXKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374680 | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-08-6 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)





![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)

![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)





